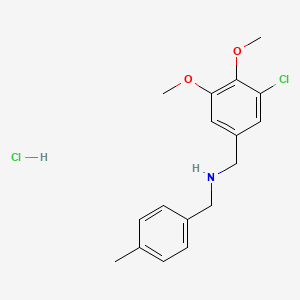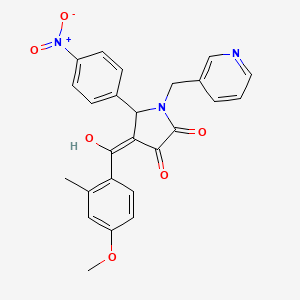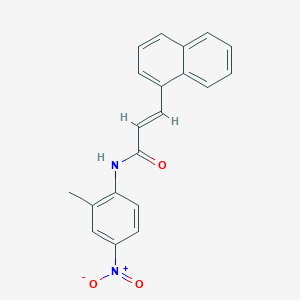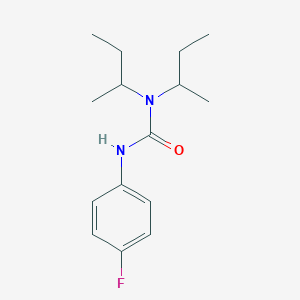
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in numerous physiological processes such as glucose uptake, lipid metabolism, and autophagy. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, resulting in increased phosphorylation of the α-subunit and subsequent activation of AMPK. Activated AMPK then regulates various downstream targets involved in cellular energy metabolism.
Biochemical and Physiological Effects
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to have numerous biochemical and physiological effects. In addition to its effects on glucose uptake and lipid metabolism, it has been shown to reduce inflammation, improve mitochondrial function, and increase autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-di-sec-butyl-N'-(4-fluorophenyl)urea in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea does not activate other kinases or signaling pathways. Additionally, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to have a long half-life in vivo, allowing for sustained AMPK activation.
One limitation of using N,N-di-sec-butyl-N'-(4-fluorophenyl)urea is its potential off-target effects. While N,N-di-sec-butyl-N'-(4-fluorophenyl)urea is specific for AMPK activation, it may also activate other cellular pathways or interact with other proteins.
Direcciones Futuras
There are numerous future directions for research on N,N-di-sec-butyl-N'-(4-fluorophenyl)urea. One potential area of research is the development of more potent and selective AMPK activators. Additionally, further studies are needed to elucidate the effects of N,N-di-sec-butyl-N'-(4-fluorophenyl)urea on various cellular pathways and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of N,N-di-sec-butyl-N'-(4-fluorophenyl)urea in humans for the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
Métodos De Síntesis
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-fluoroaniline, which is reacted with tert-butyl carbamate to form N-tert-butyl-4-fluoroaniline. This intermediate is then reacted with sec-butyl lithium to form N,N-di-sec-butyl-4-fluoroaniline. Finally, this compound is reacted with phosgene to form N,N-di-sec-butyl-N'-(4-fluorophenyl)urea.
Aplicaciones Científicas De Investigación
N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been extensively studied in various scientific fields such as metabolism, cancer, and neurodegenerative diseases. In metabolic research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo. It has also been shown to increase fatty acid oxidation and reduce triglyceride accumulation in liver cells.
In cancer research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disease research, N,N-di-sec-butyl-N'-(4-fluorophenyl)urea has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1,1-di(butan-2-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-5-11(3)18(12(4)6-2)15(19)17-14-9-7-13(16)8-10-14/h7-12H,5-6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJZAPQJYRTDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibutan-2-yl-3-(4-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
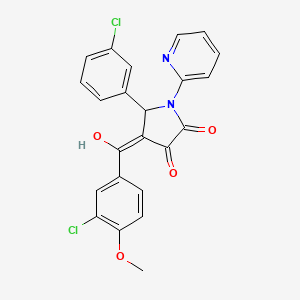

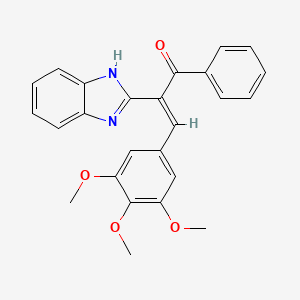
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
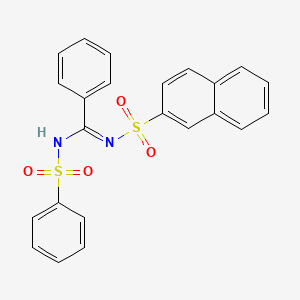
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
